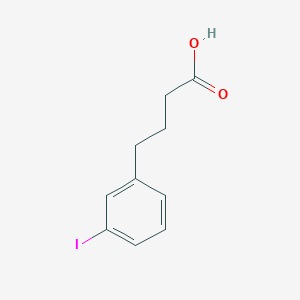

3-Iodobenzenebutanoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11IO2 |

|---|---|

Molecular Weight |

290.10 g/mol |

IUPAC Name |

4-(3-iodophenyl)butanoic acid |

InChI |

InChI=1S/C10H11IO2/c11-9-5-1-3-8(7-9)4-2-6-10(12)13/h1,3,5,7H,2,4,6H2,(H,12,13) |

InChI Key |

OFUXDLSAUCJQNJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)I)CCCC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Iodobenzenebutanoic Acid Structures

Strategic Approaches to the Construction of the Arylbutanoic Acid Skeletons

The formation of the 4-arylbutanoic acid framework is a foundational step in the synthesis of 3-iodobenzenebutanoic acid. Several strategic approaches can be employed to construct this carbon skeleton.

One prominent method involves the Clemmensen reduction of β-aroylpropionic acids. For instance, γ-phenylbutyric acid can be synthesized by the reduction of β-benzoylpropionic acid using amalgamated zinc and hydrochloric acid. orgsyn.org This classic reaction provides a reliable route to the butanoic acid chain attached to a benzene (B151609) ring.

Another modern and efficient strategy is the hydrocarboxylation of allylarenes . This method allows for the direct conversion of allylbenzenes into 4-arylbutanoic acids. nih.gov Palladium-catalyzed regioselective hydrocarboxylation of terminal olefins, using surrogates for carbon monoxide like oxalic acid, presents a versatile and operationally simple pathway to linear carboxylic acids, including arylbutanoic acids. acs.org This approach is notable for its high regioselectivity and compatibility with various functional groups.

Furthermore, the asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids, catalyzed by ruthenium complexes with chiral ligands like SunPhos, can yield 2-hydroxy-4-arylbutanoic acids. acs.org While this introduces a hydroxyl group, it represents a pathway to functionalized arylbutanoic acid derivatives that could be further modified.

| Method | Precursor | Key Reagents | Product | Reference |

| Clemmensen Reduction | β-Benzoylpropionic acid | Amalgamated Zinc, HCl | γ-Phenylbutyric acid | orgsyn.org |

| Hydrocarboxylation | Allylbenzene | Pd Catalyst, CO Surrogate (e.g., Oxalic Acid) | 4-Arylbutanoic acid | nih.govacs.org |

| Asymmetric Hydrogenation | 2-Oxo-4-arylbut-3-enoic acid | Ru-SunPhos Catalyst, H₂ | 2-Hydroxy-4-arylbutanoic acid | acs.org |

Regioselective and Stereoselective Iodination Techniques for Substituted Aromatic Systems

A widely used and effective method for the regioselective iodination of activated and deactivated aromatic compounds is the use of N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA). psu.eduresearchgate.net This system generates a highly reactive electrophilic iodine species in situ, which can selectively iodinate the aromatic ring. For a phenylbutanoic acid precursor, the butanoic acid group would direct the incoming iodine to the meta position.

Another approach involves the use of elemental iodine (I₂) activated by various reagents. Silver salts, such as silver sulfate (B86663) (Ag₂SO₄), in combination with iodine, can be used for the iodination of aromatic compounds. nih.gov The choice of solvent and reaction conditions can influence the regioselectivity of the iodination.

For substrates that are more challenging to iodinate directly, a Sandmeyer-type reaction on a corresponding amino-substituted precursor can be employed. This involves diazotization of an aminophenylbutanoic acid followed by treatment with a source of iodide, such as potassium iodide. While indirect, this method offers a high degree of regiocontrol.

| Iodinating System | Key Features | Typical Substrates | Reference |

| N-Iodosuccinimide (NIS) / Trifluoroacetic Acid (TFA) | Mild conditions, high regioselectivity for meta-iodination of deactivated rings. | Phenylalkanoic acids | psu.eduresearchgate.net |

| Iodine (I₂) / Silver Salts (e.g., Ag₂SO₄) | Activation of elemental iodine for electrophilic substitution. | Aromatic compounds | nih.gov |

| Sandmeyer Reaction | High regioselectivity via diazotization of an amino precursor. | Anilines and their derivatives |

Convergent and Divergent Synthetic Pathways to Access Iodobenzenebutanoic Acid Derivatives

The synthesis of this compound and its derivatives can be approached through both convergent and divergent strategies, each offering distinct advantages.

A convergent synthesis would involve the separate synthesis of two key fragments: a pre-functionalized iodinated aromatic component and the butanoic acid side chain. These fragments would then be coupled in a later stage. For example, a Suzuki or other palladium-catalyzed cross-coupling reaction could be envisioned between a boronic acid derivative of butanoic acid and a 1-bromo-3-iodobenzene (B1265593) or a similar pre-iodinated aryl halide. While this approach can be highly efficient in building complexity, it requires careful planning of the coupling partners and their respective functional groups.

In contrast, a divergent synthesis starts from a common precursor, which is then elaborated into a variety of derivatives. guidechem.com For the synthesis of this compound derivatives, a common intermediate such as 4-phenylbutanoic acid could be synthesized first. This intermediate could then be subjected to various iodination conditions to produce this compound. Furthermore, other functional groups could be introduced onto the aromatic ring or the butanoic acid chain to generate a library of related compounds. This strategy is particularly useful for structure-activity relationship studies. For instance, a common intermediate could be used to synthesize a range of halogenated arylbutanoic acids by employing different halogenating agents.

Catalytic Systems and Their Role in the Efficient Synthesis of Iodobenzenebutanoic Acid Analogues

Catalysis plays a crucial role in the modern synthesis of complex organic molecules, including this compound and its analogues. Both homogeneous and heterogeneous catalytic systems can be employed to enhance reaction efficiency, selectivity, and sustainability. ub.edunih.gov

In the construction of the arylbutanoic acid skeleton, palladium-based catalysts are instrumental for hydrocarboxylation reactions. acs.org These catalysts, often in combination with specific phosphine (B1218219) ligands, enable the regioselective addition of a carboxyl group to olefins under mild conditions.

For the iodination step, while stoichiometric reagents are common, catalytic systems are also being developed. The use of a catalytic amount of a Brønsted or Lewis acid to activate an iodine source like NIS is a prime example of catalysis in this context. psu.eduresearchgate.net

Furthermore, the synthesis of chiral derivatives of this compound can be achieved through asymmetric catalysis . For instance, the palladium-catalyzed asymmetric hydrogenation of unsaturated precursors can lead to enantioenriched α,α-difluoro-β-arylbutanoic esters, highlighting the potential for catalytic methods to introduce stereocenters. dicp.ac.cn

| Catalytic Process | Catalyst Type | Role in Synthesis | Reference |

| Hydrocarboxylation | Homogeneous Palladium Complexes | Construction of the butanoic acid side chain | acs.org |

| Asymmetric Hydrogenation | Chiral Ruthenium or Palladium Complexes | Introduction of stereocenters | acs.orgdicp.ac.cn |

| Acid-Catalyzed Iodination | Brønsted or Lewis Acids | Activation of the iodinating agent | psu.eduresearchgate.net |

Precursor Development and Optimization for Iodobenzenebutanoic Acid Synthesis

A straightforward precursor is 4-phenylbutanoic acid . This compound can be subjected to direct regioselective iodination to introduce the iodine atom at the meta position. The commercial availability and relatively low cost of 4-phenylbutanoic acid make it an attractive starting point.

Alternatively, one could start with a pre-iodinated aromatic compound. For example, 3-iodobenzoic acid could serve as a precursor. orgsyn.orgnih.gov The carboxylic acid group could be converted to a variety of functional groups that would allow for the extension of the four-carbon chain. For instance, it could be reduced to an alcohol, converted to a halide, and then used in a coupling reaction with a suitable four-carbon synthon.

Another potential precursor is 5-iodoanthranilic acid . orgsyn.org The amino group can be removed via diazotization and reduction (deamination), and the carboxylic acid can be used as a handle for chain extension, similar to 3-iodobenzoic acid.

The synthesis of related compounds, such as 3-amino-4-(4-iodophenyl)butyric acid, often starts from phenylalanine derivatives, which are then iodinated. smolecule.comsmolecule.com This highlights the strategy of starting with a functionalized benzene ring and building the side chain or modifying an existing one.

| Precursor | Key Synthetic Transformation |

| 4-Phenylbutanoic acid | Direct meta-iodination |

| 3-Iodobenzoic acid | Chain extension from the carboxylic acid group |

| 5-Iodoanthranilic acid | Deamination and chain extension |

| Phenylalanine derivatives | Side chain modification and iodination |

Chemical Transformations and Reactivity Profiles of Iodobenzenebutanoic Acid Frameworks

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Iodophenyl Moiety

Electrophilic Aromatic Substitution (EAS):

The benzene (B151609) ring in 3-iodobenzenebutanoic acid can act as a nucleophile and react with various electrophiles, leading to substitution of an aromatic hydrogen atom. latech.edumasterorganicchemistry.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The incoming electrophile's position on the aromatic ring is directed by the existing substituents: the iodo group and the butanoic acid chain. The disruption of aromaticity during the reaction makes the initial attack by the electrophile the slow, rate-determining step. youtube.com

The iodo substituent is an ortho-, para-director, while the butanoic acid group, being weakly deactivating, also directs incoming electrophiles to the ortho and para positions. This directing influence is due to the stabilization of the cationic intermediate, known as an arenium ion or Wheland intermediate, through resonance. wikipedia.org

Nucleophilic Aromatic Substitution (NAS):

In contrast to electrophilic substitution, nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-poor aromatic ring, resulting in the displacement of a leaving group. wikipedia.orgmasterorganicchemistry.com For this compound to undergo nucleophilic aromatic substitution at a significant rate, the presence of strong electron-withdrawing groups positioned ortho or para to the iodine atom is generally required. chemistrysteps.com These groups activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance. chemistrysteps.comdalalinstitute.com The reaction typically proceeds via an addition-elimination mechanism. chemistrysteps.com The nature of the halogen can influence the reaction rate, with more electronegative halogens sometimes leading to faster reactions due to the polarization of the carbon-halogen bond, which facilitates the initial nucleophilic attack. youtube.com

Palladium-Catalyzed Cross-Coupling Reactions of Iodobenzenebutanoic Acid Derivatives

The carbon-iodine bond in this compound derivatives is a key site for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling Methodologies

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. nih.gov This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. frontiersin.org In the context of this compound, the aryl iodide can be efficiently coupled with various aryl or vinyl boronic acids or their esters. frontiersin.org

The catalytic cycle typically involves three main steps: oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nih.gov A variety of palladium catalysts and ligands can be employed to optimize the reaction for different substrates. mdpi.com For instance, palladium acetate (B1210297) with phosphine (B1218219) ligands like triphenylphosphine (B44618) or more specialized ligands are commonly used. frontiersin.org The reaction is generally performed in the presence of a base, which is crucial for the transmetalation step. mdpi.com

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 3-Phenylbenzenebutanoic acid | High |

This is an interactive data table based on representative Suzuki-Miyaura reactions.

Sonogashira Cross-Coupling Strategies

The Sonogashira coupling is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org This reaction is highly effective for the synthesis of arylalkynes from this compound derivatives. youtube.com

The reaction mechanism involves two interconnected catalytic cycles. libretexts.org The palladium cycle includes oxidative addition of the aryl iodide, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex. youtube.com The reaction is typically carried out in the presence of an amine base, such as triethylamine, which also serves as the solvent. wikipedia.orgyoutube.com Copper-free Sonogashira protocols have also been developed. organic-chemistry.org

Table 2: Examples of Sonogashira Cross-Coupling Reactions

| Aryl Halide | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 3-(Phenylethynyl)benzenebutanoic acid | Excellent |

This is an interactive data table based on representative Sonogashira reactions.

Other Transition Metal-Catalyzed Cross-Coupling Approaches

Besides Suzuki-Miyaura and Sonogashira couplings, other transition metal-catalyzed reactions can be applied to this compound derivatives.

Heck Reaction: This reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. organic-chemistry.orglibretexts.org The reaction typically proceeds with high stereoselectivity. organic-chemistry.org

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgacsgcipr.org It is a powerful tool for synthesizing aryl amines from this compound. organic-chemistry.org The reaction requires a palladium catalyst, a phosphine ligand, and a base. acsgcipr.org Different generations of catalyst systems have been developed to expand the scope of the reaction. wikipedia.org

Decarbonylative Alkenylation: A palladium-catalyzed reaction can be used for the decarbonylative alkenylation of benzoic acids with terminal alkenes to produce internal alkenes. organic-chemistry.org

Reactivity and Derivatization of the Carboxylic Acid Functional Group in Complex Chemical Environments

The carboxylic acid group of this compound is a versatile functional handle for various derivatization reactions. thermofisher.com These transformations are crucial for modifying the molecule's properties or for linking it to other chemical entities.

Common derivatization strategies include: thermofisher.com

Esterification: Conversion to esters is readily achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

Amidation: Formation of amides can be accomplished by reacting the carboxylic acid with an amine, often using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) to facilitate the reaction. thermofisher.com This is a frequently used method for creating stable linkages. nih.gov

Conversion to Acyl Halides: The carboxylic acid can be converted to a more reactive acyl halide, typically an acyl chloride, using reagents like thionyl chloride or oxalyl chloride. The acyl halide can then be readily reacted with various nucleophiles.

Reduction to an Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents such as lithium aluminum hydride (LiAlH₄).

The presence of the iodophenyl group can influence the choice of reagents and reaction conditions to avoid unintended side reactions. For instance, strongly basic or nucleophilic conditions might compete with the desired derivatization of the carboxylic acid.

Reduction and Oxidation Reactions Applied to Iodobenzenebutanoic Acid Scaffolds

Reduction:

The aromatic ring of this compound is generally resistant to reduction under standard catalytic hydrogenation conditions that would typically reduce a simple alkene. However, under more forcing conditions, the aromatic ring can be hydrogenated. The carboxylic acid group can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride.

Oxidation:

The butanoic acid side chain can be susceptible to oxidation under certain conditions. For instance, β-oxidation is a metabolic process that can degrade fatty acid chains. researchgate.net Strong oxidizing agents can potentially cleave the side chain or oxidize the aromatic ring, although the latter is generally difficult. The iodine atom itself can be oxidized to higher oxidation states, forming hypervalent iodine compounds. For example, oxidation of iodobenzoic acids can lead to the formation of iodoso or iodoxy derivatives. The electrochemical oxidation of iodobenzoic acids has also been studied, leading to the synthesis of λ³- and λ⁵-iodanes, which are useful oxidizing agents. researchgate.net

Chemo- and Regioselective Functional Group Interconversions of the Butanoic Acid Side Chain

The butanoic acid side chain of this compound offers a versatile platform for a variety of chemo- and regioselective functional group interconversions. These transformations allow for the synthesis of a diverse range of derivatives, including esters, amides, and alcohols, while preserving the integrity of the carbon-iodine bond on the aromatic ring. Such modifications are crucial for the development of novel compounds with tailored properties for various scientific applications. The strategic manipulation of the carboxylic acid moiety underscores its importance as a key functional handle in the broader synthetic applications of iodinated aromatic compounds.

Esterification

The conversion of the carboxylic acid group to an ester is a fundamental transformation that can be achieved under various conditions. A prevalent and efficient method is the Fischer-Speier esterification, which involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This equilibrium-driven reaction is typically performed using an excess of the alcohol to favor the formation of the ester product.

For instance, the reaction of 4-(p-iodophenyl)butyric acid, a close structural analog of the target compound, can be readily converted to its corresponding esters. While specific yields for the 3-iodo isomer are not extensively documented in readily available literature, the general principles of Fischer esterification are broadly applicable. The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack of the alcohol. Subsequent dehydration yields the ester and regenerates the acid catalyst.

| Reactant | Reagent | Conditions | Product | Yield |

| This compound | Methanol, Sulfuric Acid (catalytic) | Reflux | Methyl 3-iodobenzenebutanoate | High (expected) |

| This compound | Ethanol, Hydrochloric Acid (catalytic) | Reflux | Ethyl 3-iodobenzenebutanoate | High (expected) |

This table is illustrative and based on general knowledge of Fischer esterification reactions. Specific experimental data for this compound was not found in the searched literature.

Amidation

The synthesis of amides from this compound represents another critical functional group interconversion. This transformation is pivotal in the construction of more complex molecules, including peptides and other biologically active compounds. The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the use of coupling agents is standard practice to facilitate this transformation.

Commonly employed coupling agents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and minimize racemization. These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to furnish the desired amide. The choice of solvent, base, and reaction temperature can be optimized to achieve high yields and purity of the final product.

| Amine | Coupling Agent | Additive | Base | Solvent | Product |

| Benzylamine | EDC | HOBt | N,N-Diisopropylethylamine | Dichloromethane | N-benzyl-4-(3-iodophenyl)butanamide |

| Aniline | DCC | - | Triethylamine | Tetrahydrofuran (B95107) | N-phenyl-4-(3-iodophenyl)butanamide |

| Isobutylamine | HATU | - | N,N-Diisopropylethylamine | N,N-Dimethylformamide | 4-(3-iodophenyl)-N-(2-methylpropyl)butanamide |

This table presents typical conditions for amidation reactions using common coupling agents. Specific examples for this compound were not explicitly found in the provided search results.

Reduction to Alcohol

The carboxylic acid functional group of this compound can be chemoselectively reduced to the corresponding primary alcohol, 4-(3-iodophenyl)butan-1-ol. This transformation is significant as it provides access to a different class of compounds with distinct physical and chemical properties. Strong reducing agents are typically required for this conversion, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing carboxylic acids.

Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for the reduction of carboxylic acids to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran. The mechanism involves the deprotonation of the carboxylic acid followed by the reduction of the resulting carboxylate salt. An aldehyde is formed as an intermediate, which is immediately further reduced to the alcohol.

A documented example for the structural isomer, 4-(4-iodophenyl)butanoic acid, demonstrates the efficacy of borane-tetrahydrofuran (B86392) complex as a reducing agent. This reagent offers a milder alternative to LiAlH₄ and can also effectively reduce carboxylic acids to alcohols. In this specific case, the reaction of 4-(4-iodophenyl)butanoic acid with borane-tetrahydrofuran complex in tetrahydrofuran at room temperature resulted in a quantitative yield of 4-(4-iodophenyl)butan-1-ol. ambeed.com

| Reactant | Reagent | Solvent | Conditions | Product | Yield |

| 4-(4-Iodophenyl)butanoic acid | Borane-tetrahydrofuran complex | Tetrahydrofuran | Room temperature, 1.5 h | 4-(4-Iodophenyl)butan-1-ol | Quantitative ambeed.com |

| This compound | Lithium aluminum hydride | Diethyl ether | 0 °C to room temperature | 4-(3-Iodophenyl)butan-1-ol | High (expected) |

The data for the reduction of the 4-iodo isomer provides a strong precedent for the successful reduction of the 3-iodo isomer under similar conditions.

Applications in Contemporary Organic Synthesis Research

3-Iodobenzenebutanoic Acid as a Versatile Building Block for Complex Molecule Construction

In the field of organic synthesis, "building blocks" refer to relatively simple molecules that possess specific functional groups, allowing them to be pieced together to construct more complex target compounds. this compound exemplifies a bifunctional building block, offering two distinct points of reactivity for synthetic elaboration.

The carboxylic acid group serves as a classical handle for a variety of chemical transformations. It can be readily converted into esters, amides, or acid chlorides, enabling the extension of the butanoic acid side chain or its linkage to other molecular fragments. This functionality is crucial for building larger, more elaborate structures.

Simultaneously, the iodo-substituent on the aromatic ring provides a reactive site for a host of modern carbon-carbon and carbon-heteroatom bond-forming reactions. Aryl iodides are highly valued precursors for transition-metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. nih.gov This reactivity allows for the introduction of a wide array of substituents—such as alkyl, alkenyl, alkynyl, or aryl groups—at the meta-position of the benzene (B151609) ring. Furthermore, the aryl iodide can be converted into organolithium or Grignard reagents, opening pathways to another broad class of chemical transformations. The dual nature of this compound allows for a modular approach to synthesis, where each functional group can be addressed independently or sequentially to build molecular complexity.

Intramolecular Cyclization Reactions for the Formation of Carbocyclic and Heterocyclic Architectures

The structure of this compound, featuring a flexible four-carbon chain attached to an aromatic ring, is ideally suited for intramolecular cyclization reactions. These reactions are powerful tools for constructing cyclic systems, which form the core of many important organic molecules.

One of the most direct applications of this compound in forming carbocyclic systems is through the intramolecular Friedel-Crafts acylation. This reaction is a cornerstone of organic synthesis for preparing polycyclic aromatic systems, including 1-tetralones, which are important intermediates in the synthesis of pharmaceuticals and natural products. researchgate.net

In this process, the carboxylic acid of this compound is typically activated, often by conversion to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the resulting acylium ion attacks the electron-rich aromatic ring. organic-chemistry.org Due to the length of the butanoic acid chain, the cyclization preferentially occurs at the ortho-position relative to the side chain, leading to the formation of a six-membered ring fused to the benzene ring. The product of this reaction is 6-iodo-3,4-dihydronaphthalen-1(2H)-one, commonly known as 6-iodo-1-tetralone. Alternatively, the direct dehydrative cyclization can be achieved using strong Brønsted acids like polyphosphoric acid (PPA) or Lewis acids such as bismuth triflate. researchgate.net

| Substrate | Typical Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | 1. SOCl₂ or (COCl)₂ 2. AlCl₃ | 6-iodo-1-tetralone | Intramolecular Friedel-Crafts Acylation |

| This compound | Polyphosphoric Acid (PPA) | 6-iodo-1-tetralone | Intramolecular Friedel-Crafts Acylation |

Cyclophanes are a class of molecules characterized by an aromatic ring bridged by an aliphatic chain. chemistryviews.org These strained structures have unique chemical and physical properties, making them targets of interest in materials science and supramolecular chemistry. nih.govnih.gov The bifunctional nature of this compound makes it a potential precursor for the synthesis of such macrocyclic systems.

For instance, two molecules of this compound could be coupled head-to-tail via ester or amide linkages to form a linear dimer. This dimer would possess two aryl iodide moieties at opposite ends. A subsequent intramolecular double cross-coupling reaction, such as an Ullmann coupling (using copper) or a Suzuki-Miyaura coupling (using a palladium catalyst), could then be employed to form a C-C bond between the two aryl units, thereby closing the macrocycle. The meta-substitution pattern of the starting material would naturally lead to the formation of a metacyclophane architecture. This strategic approach highlights how the distinct reactive sites of this compound can be orchestrated to construct complex, large-ring systems.

Utilization in the Synthesis of Biomimetic Compounds and Structural Analogues

Biomimetic synthesis is a field of chemistry focused on mimicking nature's synthetic strategies to create complex natural products or their analogues. beilstein-journals.org Many bioactive natural products possess intricate polycyclic or macrocyclic frameworks. mdpi.com While direct use of this compound in a completed biomimetic synthesis is not prominently documented, its structure represents a valuable scaffold for creating structural analogues of natural products.

The core structure, a phenylbutanoic acid, is a recurring motif in nature. The iodo-substituent serves as a versatile handle for late-stage functionalization, a strategy often employed in total synthesis to introduce key functional groups or to build additional rings onto a pre-formed core. For example, the iodo-group could facilitate an intramolecular oxidative coupling reaction to mimic a biosynthetic phenolic coupling step, or it could be used in a cross-coupling reaction to attach a complex side chain found in a natural product target. beilstein-journals.org This allows chemists to generate libraries of natural product analogues by varying the substituent introduced at the iodo-position, which is a common approach in medicinal chemistry for exploring structure-activity relationships.

Development of Novel Organic Reactions and Methodologies Leveraging Iodobenzenebutanoic Acid Reactivity

The development of new synthetic reactions is crucial for advancing the capabilities of organic chemistry. Aryl iodides are frequently used as benchmark substrates to test the scope and efficiency of newly developed catalytic systems. The C-I bond is the most reactive among the carbon-halogen bonds (C-I < C-Br < C-Cl), often allowing reactions to proceed under milder conditions.

This compound is a suitable substrate for such methodological studies due to the presence of the carboxylic acid, which can test the functional group tolerance of a new reaction. A new palladium-catalyzed cross-coupling reaction, for example, might be tested on this compound to ensure the catalyst does not interact unfavorably with the acidic proton of the carboxyl group.

Furthermore, the aryl iodide can be a precursor to hypervalent iodine reagents. nih.gov Oxidation of the iodo-group can generate iodine(III) or iodine(V) species, which are themselves powerful and selective oxidizing agents used in a wide range of organic transformations. researchgate.netbeilstein-journals.org Developing methods to perform such oxidations on complex molecules like this compound, without affecting other functional groups, is an active area of research. The unique combination of a reactive C-I bond and a carboxylic acid makes this compound a valuable tool for pushing the boundaries of synthetic methodology.

Explorations in Chemical Biology and Advanced Medicinal Chemistry Research

Design and Synthesis of Chemical Probes Based on Iodobenzenebutanoic Acid Scaffolds

The 3-iodobenzenebutanoic acid framework serves as a versatile scaffold in the design of chemical probes, which are essential tools for identifying molecular targets and studying biological interactions. semanticscholar.orgnih.gov The design of these probes typically involves the strategic incorporation of three key components: a pharmacophore that recognizes the target protein (in this case, the iodobenzenebutanoic acid moiety), a photoreactive group for covalent cross-linking, and a reporter tag for detection and enrichment. nih.govnih.gov

Photoaffinity labeling (PAL) is a powerful technique used to convert non-covalent protein-ligand interactions into stable covalent bonds upon photoirradiation, enabling the identification of unknown cellular targets. nih.govenamine.net Probes based on the this compound scaffold are designed by appending a photoreactive group, such as a diazirine or benzophenone, to the core structure. rsc.orgnih.gov The diazirine group is often favored due to its small size, which minimizes steric hindrance, and its ability to form a highly reactive carbene upon UV irradiation that can form a covalent bond with nearby amino acid residues in the binding pocket. nih.gov

The synthesis of such a probe would involve modifying the this compound core. For example, the carboxylic acid functional group can be converted to an amide coupled to a linker containing a diazirine moiety. The iodine atom on the phenyl ring also provides a synthetic handle for modification, potentially through transition metal-catalyzed cross-coupling reactions. An alkyne group is often included as a reporter tag, allowing for subsequent analysis.

Table 1: Components of a Representative Photoaffinity Probe Based on this compound

| Component | Function | Example Moiety |

| Pharmacophore | Binds to the target protein's active or allosteric site. | This compound |

| Photoreactive Group | Forms a covalent bond with the target upon UV activation. | Trifluoromethylphenyldiazirine |

| Reporter Tag | Enables detection, visualization, and enrichment of the labeled protein. | Terminal Alkyne |

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biological processes. wikipedia.orgaatbio.com "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), provides a highly efficient method for attaching reporter molecules like fluorophores or biotin (B1667282) to a probe after it has interacted with its target. broadpharm.comorganic-chemistry.org

To create a probe for click chemistry applications, a bioorthogonal handle—typically a terminal alkyne or an azide—is incorporated into the this compound structure. nih.gov This modification allows for a two-step target identification process. First, the probe binds to its cellular target. Second, a reporter molecule with the complementary handle is "clicked" on, facilitating downstream analysis. This approach is particularly useful for reducing the steric bulk of the initial probe, which might otherwise interfere with target binding. aatbio.com

Investigating Protein-Ligand Interactions with Iodinated Analogues in Biological Systems

The inclusion of an iodine atom in a ligand like this compound is a strategic choice for medicinal chemists studying protein-ligand interactions. bohrium.com Halogen atoms, particularly bromine and iodine, can significantly influence binding affinity and selectivity through a specific non-covalent interaction known as halogen bonding. nih.govnih.gov

A halogen bond occurs between the electropositive region on the surface of the halogen atom (termed the σ-hole) and a Lewis base, such as a backbone carbonyl oxygen or a carboxylate side chain of an amino acid. bohrium.comnih.gov The strength of this interaction increases with the size and polarizability of the halogen, following the trend I > Br > Cl > F. nih.gov Isothermal titration calorimetry (ITC) studies on a series of halogenated ligands have demonstrated that binding enthalpy becomes increasingly favorable from fluorine to iodine, a trend that correlates with the strength of the halogen bond. nih.gov This favorable enthalpy can, however, be partially offset by unfavorable entropic effects. nih.gov The directionality of halogen bonds also contributes to ligand selectivity for a specific protein target. semanticscholar.org

Table 2: Thermodynamic Contributions of Halogens to Protein-Ligand Binding

| Halogen | Relative Binding Enthalpy (ΔH) | Relative Binding Entropy (-TΔS) | Key Interaction Type |

| Fluorine (F) | Less Favorable | More Favorable | Weak dipole interactions |

| Chlorine (Cl) | Favorable | Unfavorable | Halogen Bonding |

| Bromine (Br) | More Favorable | Unfavorable | Stronger Halogen Bonding |

| Iodine (I) | Most Favorable | Most Unfavorable | Strongest Halogen Bonding |

| This table represents generalized trends observed in comparative studies. nih.gov |

Enzyme Inhibition and Modulator Studies Employing Iodobenzenebutanoic Acid Derivatives

Derivatives of phenylalkanoic acids are actively investigated as enzyme inhibitors. The butanoic acid scaffold can be rationally designed to target the active site of specific enzymes, such as aldose reductase (ALR2), an enzyme implicated in diabetic complications. nih.gov

In a study focused on developing novel ALR2 inhibitors, a series of butanoic acid derivatives were synthesized and evaluated. nih.gov By modifying the aromatic ring system attached to the butanoic acid core, researchers were able to significantly enhance inhibitory potency. The design process was guided by computational docking and 3D-QSAR (Quantitative Structure-Activity Relationship) models, which predicted key interactions within the enzyme's active site. A rationally designed compound, 4-oxo-4-(4-hydroxyindole)butanoic acid, demonstrated potent inhibition of ALR2 with a low micromolar IC₅₀ value, highlighting the potential of this scaffold. nih.gov A this compound derivative could be similarly optimized, where the iodine atom could form specific halogen bonds within the active site to enhance potency or selectivity. nih.govnih.gov

Table 3: Inhibitory Activity of Butanoic Acid Derivatives Against Aldose Reductase (ALR2)

| Compound | Target Enzyme | IC₅₀ (μM) |

| Lead Phenethylamine Compound | ALR2 | > 400 |

| Optimized Phenethylamine Derivative | ALR2 | 24 |

| Rationally Designed Indolebutanoic Acid Derivative | ALR2 | 7.4 |

| Tolrestat (Reference Inhibitor) | ALR2 | 16 |

| Data derived from studies on structurally related butanoic acid derivatives. nih.gov |

Role in Target Validation Research and Pathway Elucidation

Target validation is the process of confirming that a specific biological molecule is directly involved in a disease pathway and is a viable point for therapeutic intervention. youtube.com Chemical probes derived from this compound are instrumental in this process. By using a photoaffinity probe based on this scaffold, researchers can identify the direct binding partners of the compound within a complex biological system, such as a cell lysate or even in living cells. nih.gov

The validation process involves treating the biological sample with the probe, activating the photoreactive group to form a covalent bond, and then using the reporter tag (e.g., biotin via a click handle) to enrich the probe-protein complexes. The captured proteins are subsequently identified using mass spectrometry-based proteomics. The identification of these proteins provides strong evidence that they are authentic targets of the original this compound scaffold, thereby validating them for further drug discovery efforts and helping to elucidate their role in biological pathways. youtube.com

Strategic Application as Building Blocks in Targeted Protein Degradation (e.g., PROTACs, Molecular Glues)

Targeted protein degradation (TPD) is a novel therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins. nih.govnih.gov Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. nih.govresearchgate.net A PROTAC consists of a "warhead" that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. youtube.com

The this compound scaffold is a suitable starting point for the design of the warhead component of a PROTAC. nih.govnih.gov Its structure can be synthetically elaborated to achieve high-affinity and selective binding to a protein of interest. The carboxylic acid group or the iodine atom can serve as convenient attachment points for the linker, which is then connected to an E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for the Cereblon E3 ligase, or a VHL ligand). nih.govresearchgate.net By bringing the target protein and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent degradation of the target protein. youtube.com This approach offers a powerful method for targeting proteins that have been traditionally considered "undruggable" by conventional inhibitors. nih.gov

Table 4: Conceptual Design of a PROTAC Incorporating a this compound Warhead

| PROTAC Component | Function | Example Moiety |

| Warhead (POI Ligand) | Binds to the Protein of Interest (POI). | Derivative of this compound |

| Linker | Connects the warhead and the E3 ligand. | Polyethylene glycol (PEG) chain |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase. | Pomalidomide (binds Cereblon) |

Advanced Spectroscopic and Structural Elucidation Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and data from advanced 2D-NMR experiments (like COSY, HSQC, or HMBC) for 3-Iodobenzenebutanoic acid are not available in the reviewed literature. This information is crucial for the unambiguous assignment of all proton and carbon signals in the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Conformational Studies

Detailed experimental IR and Raman spectra, which would provide information on the characteristic vibrational frequencies of the functional groups (carboxyl, aromatic ring, C-I bond) and the aliphatic chain of this compound, have not been publicly documented. Such data are essential for analyzing the molecule's vibrational modes and studying its conformational properties.

X-ray Crystallography for Precise Solid-State Structure Determination of Iodobenzenebutanoic Acid Derivatives

There are no published crystal structures for this compound or its derivatives in crystallographic databases. X-ray diffraction analysis would be necessary to determine its precise solid-state structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding or halogen bonding.

Mass Spectrometry (MS) in Reaction Monitoring, Isomer Differentiation, and Product Characterization

While mass spectrometry is a standard technique for determining molecular weight and fragmentation patterns, specific mass spectral data detailing the fragmentation pathways of this compound under various ionization conditions (e.g., electron ionization) are not available. This information would be valuable for its characterization, differentiation from its isomers, and for monitoring chemical reactions involving this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure, Molecular Orbitals, and Reactivity Prediction

The analysis of HOMO and LUMO is particularly important for predicting the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For aromatic compounds like 3-Iodobenzenebutanoic acid, these calculations can predict the most likely sites for electrophilic and nucleophilic attack. For instance, the iodine substituent, being an electron-withdrawing group through induction but a weak deactivator due to hyperconjugation and resonance, influences the electron density distribution in the benzene (B151609) ring, affecting its reactivity.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study intramolecular and intermolecular bonding and interactions between bonds. It provides a detailed picture of the delocalization of electron density and the stabilization energy associated with these interactions.

Table 1: Representative Data from Quantum Chemical Calculations on a Substituted Phenylalkanoic Acid

| Parameter | Calculated Value | Significance for this compound (Hypothetical) |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Provides insight into the molecule's polarity. |

Note: The data in this table is hypothetical and serves as an example of the outputs from quantum chemical calculations. Actual values for this compound would require specific DFT calculations.

Molecular Dynamics Simulations to Investigate Conformational Behavior and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable information about its conformational flexibility. The butanoic acid side chain can adopt various conformations due to the rotation around its single bonds. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them.

Furthermore, if this compound is being studied for its potential interaction with a biological target, such as a protein, MD simulations can be employed to investigate its binding dynamics. These simulations can reveal how the molecule fits into a binding site, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that stabilize the complex, and the conformational changes that may occur in both the ligand and the protein upon binding. The iodine atom in this compound can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition and drug design.

Application of Advanced Solvation Models and Thermodynamic Analyses to Iodobenzenebutanoic Acid Systems

The behavior of this compound in solution is critical for many of its potential applications. Advanced solvation models, both implicit and explicit, are used to simulate the effect of the solvent on the molecule's structure, properties, and reactivity. Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient for calculating solvation free energies.

Explicit solvation models, where individual solvent molecules are included in the simulation, provide a more detailed picture of solute-solvent interactions, such as the formation of hydrogen bonds between the carboxylic acid group of this compound and water molecules.

Thermodynamic analyses based on these solvation models can be used to calculate important properties like the acid dissociation constant (pKa) of the carboxylic acid group. These calculations are crucial for understanding the ionization state of the molecule at different pH values, which in turn affects its solubility, lipophilicity, and biological activity.

Computational Predictions of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For this compound, theoretical calculations can be used to predict the pathways of various reactions it might undergo. For example, reactions involving the carboxylic acid group (e.g., esterification, amidation) or reactions at the aromatic ring (e.g., nucleophilic aromatic substitution) can be modeled.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. The identification and characterization of transition states are particularly important, as they correspond to the highest energy point along the reaction coordinate and determine the activation energy and, consequently, the reaction rate. Computational methods can provide the three-dimensional structure of the transition state, offering insights into the geometry of the reacting molecules at the point of bond breaking and bond formation. These studies are invaluable for understanding the factors that control the reactivity and selectivity of chemical transformations involving this compound.

Future Research Directions and Emerging Applications

Integration with Flow Chemistry and Automated Synthetic Platforms

The principles of flow chemistry, characterized by the continuous movement of reagents through a network of tubes and reactors, offer significant advantages over traditional batch processing, including enhanced safety, scalability, and process control. The integration of 3-Iodobenzenebutanoic acid into flow chemistry setups and automated synthetic platforms represents a significant area for future research.

Continuous flow processes could be developed for the synthesis of this compound itself, as well as for its subsequent derivatization. For instance, multi-step sequences involving this compound could be streamlined, reducing manual handling and improving reproducibility. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and purities of this compound derivatives.

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis and Derivatization

| Feature | Advantage in Flow Chemistry | Relevance to this compound |

| Heat Transfer | Superior heat exchange due to high surface-area-to-volume ratio. | Enables precise temperature control for sensitive reactions involving the C-I bond. |

| Mass Transfer | Efficient mixing of reactants. | Improves reaction rates and selectivity in derivatization reactions. |

| Safety | Smaller reaction volumes minimize risks associated with hazardous reagents or exothermic reactions. | Safer handling of reagents used in iodination and subsequent transformations. |

| Scalability | Production can be scaled up by extending the operation time or by parallelizing reactors. | Facilitates the production of larger quantities of this compound and its derivatives for industrial applications. |

| Automation | Integration with online monitoring and automated control systems. | Allows for high-throughput screening of reaction conditions and library synthesis of derivatives. |

Exploration of Photocatalytic and Electrocatalytic Transformations Involving Iodobenzenebutanoic Acid

Recent advancements in photocatalysis and electrocatalysis have provided milder and more selective methods for chemical transformations. The aryl iodide group in this compound is an ideal handle for such reactions.

Visible-light photoredox catalysis, for example, can be employed for the functionalization of the C-I bond. arizona.edu This can involve cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds under mild conditions, avoiding the need for high temperatures and stoichiometric metallic reagents. arizona.edu Similarly, electrocatalysis offers a powerful tool for inducing redox reactions of this compound, potentially leading to novel synthetic pathways.

Future research in this area could focus on developing novel photocatalytic and electrocatalytic methods for the derivatization of this compound. This could include coupling it with a variety of partners, such as alkenes, alkynes, and heterocycles, to generate a diverse library of compounds with potential applications in pharmaceuticals and materials science.

Development of Sustainable Synthesis Routes and Green Chemistry Approaches

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. Future research on this compound will undoubtedly focus on creating more sustainable and environmentally friendly synthetic routes.

This could involve the use of greener solvents, such as water or bio-based solvents, and the development of catalytic systems that minimize waste and energy consumption. Biocatalysis, using enzymes to carry out specific chemical transformations, could also be explored for the synthesis and modification of this compound. For example, a chemoenzymatic approach could be developed for its enantioselective synthesis. rsc.orgresearchgate.net

Table 2: Green Chemistry Principles and Their Application to this compound Synthesis

| Green Chemistry Principle | Potential Application |

| Prevention | Designing synthetic routes that minimize waste generation. |

| Atom Economy | Utilizing reactions that incorporate the maximum amount of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Employing less toxic reagents and solvents. |

| Designing Safer Chemicals | Synthesizing derivatives of this compound with reduced toxicity. |

| Safer Solvents and Auxiliaries | Replacing traditional organic solvents with greener alternatives. |

| Design for Energy Efficiency | Developing reactions that can be conducted at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the butanoic acid chain. |

| Reduce Derivatives | Minimizing the use of protecting groups. |

| Catalysis | Utilizing catalytic reagents in place of stoichiometric ones. |

| Design for Degradation | Designing derivatives that can biodegrade after use. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the potential for accidents. |

Potential Applications in Advanced Materials Science as Functional Monomers or Building Blocks

The bifunctional nature of this compound makes it a promising candidate as a functional monomer or building block in advanced materials science. The carboxylic acid group can participate in polymerization reactions, such as polyesterification or polyamidation, to form the polymer backbone.

The aryl iodide group, on the other hand, can serve as a site for post-polymerization modification. For instance, it can be used in cross-coupling reactions to attach other functional groups to the polymer chain, thereby tuning the material's properties. This could lead to the development of new polymers with tailored optical, electronic, or mechanical properties.

Potential applications for such materials could include organic electronics, drug delivery systems, and advanced coatings. Further research is needed to explore the polymerization of this compound and to characterize the properties of the resulting materials.

Expanding the Chemical Biology Repertoire with Novel Iodobenzenebutanoic Acid-Derived Tools

Organoiodine compounds play a crucial role in chemical biology, particularly in the development of probes and labels for studying biological systems. mdpi.com this compound can serve as a versatile scaffold for the creation of new chemical biology tools.

By incorporating a radioactive isotope of iodine, such as ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I, this compound can be converted into a radiolabeled probe for use in imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). nih.govacs.org The butanoic acid chain can act as a linker to attach the iodinated aromatic ring to biomolecules such as peptides, proteins, or nucleic acids, allowing for the targeted delivery of the radiolabel. nih.gov

Furthermore, the iodine atom can be used in photoaffinity labeling experiments to identify protein-ligand interactions. Upon photoactivation, the C-I bond can cleave, generating a reactive species that can covalently bind to nearby amino acid residues.

Q & A

Q. How should researchers address contradictions in reported reactivity data for this compound in cross-coupling reactions?

- Answer : Discrepancies often arise from ligand selection (e.g., Pd(PPh₃)₄ vs. CuI/1,10-phenanthroline), solvent polarity, or iodine’s steric effects. Design a meta-analysis comparing reaction yields under standardized conditions (e.g., Suzuki-Miyaura coupling with phenylboronic acid). Use clustered data analysis to account for batch variability (Table 1, ). Validate findings via blind replication and publish raw datasets with error margins to facilitate peer validation .

Q. What experimental strategies mitigate iodine loss or unintended dehalogenation during derivatization of this compound?

- Answer : Implement inert atmosphere protocols (argon/glovebox) to prevent radical-mediated deiodination. Monitor reactions in real-time via LC-MS to detect intermediates. Optimize catalysts (e.g., Pd₂(dba)₃ with bulky ligands) to suppress β-hydride elimination. For photolytic reactions, use UV filters to limit degradation. Include negative controls (e.g., iodine-free analogs) to distinguish between thermal vs. catalytic pathways .

Q. How can computational modeling predict the bioactivity of this compound derivatives in drug discovery pipelines?

- Answer : Perform density functional theory (DFT) calculations to map electron density around the iodine atom, which influences halogen bonding in protein-ligand interactions. Use molecular docking (AutoDock Vina, Schrödinger Suite) to screen derivatives against target receptors (e.g., thyroid hormone transporters). Validate predictions with in vitro assays (e.g., radiolabeled uptake studies) and correlate results with PubChem bioactivity datasets .

Methodological & Ethical Considerations

Q. What frameworks ensure ethical and reproducible use of this compound in animal or human cell line studies?

- Answer : Adhere to institutional review board (IRB) guidelines for cytotoxicity testing (e.g., IC₅₀ determination via MTT assays). For radiolabeled analogs (e.g., ¹²⁵I), comply with radiation safety protocols (ALARA principles). Document purity (>95% by HPLC), supplier details (exclude non-certified vendors like BenchChem), and batch-specific variability in supplementary materials .

Q. How to design a longitudinal study evaluating environmental persistence of this compound degradation products?

- Answer : Use gas chromatography-mass spectrometry (GC-MS) to track byproducts (e.g., iodobenzoic acids) in soil/water matrices. Apply kinetic modeling (pseudo-first-order decay constants) under controlled variables (pH, microbial activity). Include triplicate samples and negative controls to distinguish abiotic vs. biotic degradation. Reference EPA DSSTox data for ecological risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.